Comprehensive Technical Guide on 1-(3-Chlorobenzoyl)-2-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 1-(3-Chlorobenzoyl)-2-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing rigidified, conformationally restricted pharmacophores that minimize entropic penalties upon target binding. 1-(3-Chlorobenzoyl)-2-methylpiperazine (CAS: 1240578-17-9) represents a highly specialized, sterically tuned building block utilized in advanced medicinal chemistry. The strategic placement of the C2-methyl group adjacent to the N1-acyl linkage induces restricted rotation (atropisomerism), locking the piperazine ring into predictable vectors. This guide provides an in-depth analysis of its physicochemical properties, regioselective synthesis, and critical role in modern drug discovery pipelines, including KRAS G12C and EGFR inhibitors.
Physicochemical Profiling & Structural Analysis
Understanding the baseline molecular properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The 3-chlorobenzoyl moiety provides a lipophilic, halogen-bonding surface, while the free N4 secondary amine serves as an orthogonal handle for subsequent functionalization[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Relevance |
| IUPAC Name | (3-chlorophenyl)-(2-methylpiperazin-1-yl)methanone | Defines the exact regiochemistry (N1 acylation)[1]. |
| CAS Number | 1240578-17-9 | Industry-standard identifier for procurement and IP[1]. |
| Molecular Formula | C12H15ClN2O | Determines exact mass for high-resolution MS[1]. |
| Molecular Weight | 238.71 g/mol | Low molecular weight maintains high ligand efficiency[2]. |
| Canonical SMILES | CC1CNCCN1C(=O)C1=CC=CC(Cl)=C1 | Essential for in silico docking and cheminformatics[1]. |
| MDL Number | MFCD16811569 | Cross-referencing in chemical databases[3]. |
Regioselective Synthetic Methodologies
Direct acylation of 2-methylpiperazine with 3-chlorobenzoyl chloride typically yields a complex mixture of N4-acyl and N1,N4-diacyl products due to the steric hindrance at the N1 position. To synthesize the N1-acyl target exclusively, we must employ an orthogonal protection strategy.
The following protocol is engineered as a self-validating system , ensuring that each step provides immediate physical or analytical feedback before proceeding.
Step 1: Regioselective N4-Boc Protection
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Objective: Synthesize 4-Boc-2-methylpiperazine.
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Causality: The C2-methyl group creates a steric shield around N1, making N4 kinetically favored for electrophilic attack. We utilize a biphasic buffer system (Na₂CO₃ / NaHCO₃) to neutralize acidic byproducts without causing localized pH spikes that would degrade the Boc₂O reagent [4].
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Procedure: Dissolve 2-methylpiperazine (1.0 eq) in a 1:1 mixture of methanol and aqueous Na₂CO₃/NaHCO₃ buffer. Cool to 0 °C. Add Boc₂O (1.05 eq) dropwise. Stir for 5 hours at room temperature.
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Self-Validation: The cessation of CO₂ evolution indicates the depletion of reactive carbonates. TLC (ninhydrin stain) will show the disappearance of the highly polar starting material, confirming complete conversion.
Step 2: N1-Acylation (Sterically Driven)
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Objective: Synthesize 1-(3-chlorobenzoyl)-4-Boc-2-methylpiperazine.
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Causality: With N4 protected, N1 is forced to react. Because N1 is sterically hindered, we require a highly reactive electrophile (3-chlorobenzoyl chloride) and a non-nucleophilic base (DIPEA) to drive the reaction while scavenging generated HCl[5].
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Procedure: Dissolve the intermediate from Step 1 in anhydrous DCM. Add DIPEA (2.0 eq) and cool to 0 °C. Add 3-chlorobenzoyl chloride (1.1 eq) dropwise. Stir overnight at room temperature.
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Self-Validation: The formation of a faint white haze (DIPEA hydrochloride salt) serves as a visual indicator of successful acylation. LC-MS will show a mass shift corresponding to the addition of the benzoyl group.
Step 3: N4-Deprotection
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Objective: Yield the final 1-(3-chlorobenzoyl)-2-methylpiperazine.
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Causality: Acidic cleavage using Trifluoroacetic acid (TFA) rapidly removes the Boc group.
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Procedure: Dissolve the Step 2 intermediate in DCM. Add TFA (10 eq) at 0 °C. Stir for 2 hours. Concentrate under vacuum and neutralize with 1M NaOH during extraction.
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Self-Validation: The vigorous evolution of isobutylene and CO₂ gas indicates active deprotection. Cessation of bubbling, coupled with the disappearance of the tert-butyl singlet (~1.4 ppm) in ¹H-NMR, confirms a successful reaction.
Fig 1: Regioselective orthogonal synthesis workflow for 1-(3-Chlorobenzoyl)-2-methylpiperazine.
Pharmacological Relevance in Drug Discovery
The 1-aroyl-2-methylpiperazine architecture is not arbitrary; it is a meticulously chosen scaffold in modern oncology and metabolic drug design. The C2-methyl group restricts the conformational flexibility of the piperazine ring, locking it into a specific chair conformation that minimizes the entropic penalty upon binding to target proteins[6].
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KRAS G12C Inhibition: In the development of covalent KRAS inhibitors like Sotorasib (AMG 510), substituted 2-methylpiperazines are critical. The scaffold occupies the cryptic H95/Y96/Q99 pocket, while the N4 position is functionalized with an acryloyl group to covalently bind the mutant cysteine-12 residue [6],[5].
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EGFR Tyrosine Kinase Inhibitors: Compounds like AZD3759 utilize functionalized piperazines to enhance blood-brain barrier (BBB) permeability, allowing the drug to target central nervous system metastases in non-small cell lung cancer[7].
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Fatty Acid Synthase (FASN) Modulators: Bis-acylated and mono-acylated piperazines containing the 3-chlorobenzoyl moiety have been patented as potent allosteric inhibitors of FASN, impacting lipid metabolism in tumor microenvironments [8].
Fig 2: Pharmacological applications of the substituted 2-methylpiperazine scaffold in oncology.
Analytical Characterization & Quality Control
Accurate characterization of this compound requires specific analytical techniques due to its unique structural dynamics.
Table 2: Quality Control & Analytical Metrics
| Method | Target Metric | Causality / Rationale |
| LC-MS (ESI+) | m/z 239.1 [M+H]⁺ | Confirms molecular mass. The distinct 3:1 isotopic pattern verifies the presence of the single chlorine atom. |
| ¹H-NMR (DMSO-d₆, 320 K) | Sharp, resolved peaks | Critical Insight: At 298 K, the restricted rotation of the N1-C=O bond causes atropisomeric line broadening. Variable Temperature (VT) NMR at >320 K is required to coalesce the peaks for accurate integration[6]. |
| Chiral HPLC | Enantiomeric Excess (ee) > 98% | Essential if synthesizing the pure (R)- or (S)- enantiomer, as target binding (e.g., KRAS) is highly stereospecific[5]. |
Handling, Stability, and Safety Protocols
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Storage: Store at 2–8 °C in a tightly sealed container, protected from light and moisture. The free secondary amine at N4 is susceptible to slow oxidation or atmospheric CO₂ absorption (forming carbamate salts) if left exposed.
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Safety: Classified as a laboratory irritant. Standard PPE (nitrile gloves, safety goggles, and a fume hood) must be utilized. Avoid inhalation of dust or aerosols[1].
References
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Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Novel compounds and compositions for inhibition of fasn (WO2014164749A1)
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Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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- 4. (S)-1-Benzyl-2-methylpiperazine Oxalate [benchchem.com]
- 5. Portico [access.portico.org]
- 6. pubs.acs.org [pubs.acs.org]
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